molecular formula C8H15NO B13563300 6-Azaspiro[3.4]octan-5-ylmethanol

6-Azaspiro[3.4]octan-5-ylmethanol

Cat. No.: B13563300
M. Wt: 141.21 g/mol
InChI Key: XBFNCGQQDLYQJF-UHFFFAOYSA-N
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Description

Fundamental Structural Characteristics of Azaspirocyclic Systems

Azaspirocyclic systems are a subclass of spirocycles where at least one of the rings contains a nitrogen atom. Spirocycles are defined by two rings connected by a single common atom, known as the spiro atom. tandfonline.com This arrangement results in a rigid, three-dimensional structure that distinguishes them from more planar aromatic systems. tandfonline.comrsc.org The spiro atom, a quaternary carbon, imparts significant conformational rigidity to the molecule. rsc.orgresearchgate.net In the case of azaspiro[3.4]octane, the structure consists of a four-membered azetidine (B1206935) ring and a five-membered cyclopentane (B165970) ring sharing a single carbon atom. This specific arrangement offers a compact and sterically constrained framework. rsc.org The inherent three-dimensionality of these systems is a key feature, allowing for the projection of substituents in well-defined spatial orientations. tandfonline.com

Significance of Spirocyclic Systems in Organic Chemistry

Spirocyclic systems are significant in organic and medicinal chemistry due to their unique structural and chemical properties. Their rigid conformation can lead to higher affinity and selectivity for biological targets by minimizing the entropic penalty upon binding. rsc.org The introduction of a spirocyclic core into a molecule increases its three-dimensionality, often measured by the fraction of sp3 hybridized carbons (Fsp3). A higher Fsp3 value is correlated with a greater likelihood of success in clinical development. bldpharm.com

Furthermore, spirocyclic scaffolds can favorably modulate a molecule's physicochemical properties, such as aqueous solubility and metabolic stability. researchgate.netbldpharm.com By replacing more flexible or planar moieties, spirocycles can improve a compound's pharmacokinetic profile. bldpharm.com These attributes have led to the incorporation of spirocyclic motifs in a variety of approved drugs and clinical candidates. tandfonline.combldpharm.com

Overview of Research Trajectories for Azaspiro[3.4]octane Scaffolds

Research into azaspiro[3.4]octane scaffolds and their derivatives is driven by their potential as building blocks in drug discovery. researchgate.net Scientists are exploring efficient synthetic routes to access these complex structures, with methods such as intramolecular alkylations and cycloadditions being common strategies. researchgate.netrsc.org The development of step-economic and scalable syntheses is a key focus, aiming to make these valuable scaffolds more accessible for medicinal chemistry programs. researchgate.netlookchem.com

Current research often involves the functionalization of the azaspiro[3.4]octane core to create libraries of compounds for screening against various biological targets. For instance, derivatives of the related 2-oxa-6-azaspiro[3.4]octane have been used in the preparation of epidermal growth factor receptor (EGFR) inhibitors. thermofisher.com The exploration of novel azaspiro[3.4]octane-based compounds continues to be an active area of investigation, with the goal of identifying new therapeutic agents with improved efficacy and safety profiles. acs.org

While detailed research on 6-Azaspiro[3.4]octan-5-ylmethanol is not widely available in public literature, its chemical structure suggests it is an intermediate or building block for more complex molecules. The presence of a primary alcohol offers a reactive handle for further chemical modifications.

Below is a table of related azaspiro[3.4]octane derivatives and their basic properties, illustrating the chemical space around the target compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
6-Azaspiro[3.4]octan-5-one1193-30-2C₇H₁₁NO125.17
2-Oxa-6-azaspiro[3.4]octane185233-93-2C₆H₁₁NO113.16
6-Boc-2-oxo-6-aza-spiro[3.4]octane203661-71-6C₁₂H₁₉NO₃225.28
(6-Azaspiro[3.4]octan-5-yl)methanol hydrochloride2378501-98-3C₈H₁₆ClNO177.67
6-Azaspiro[3.4]octan-7-ylmethanol hydrochloride2193058-98-7C₈H₁₆ClNO177.67

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

6-azaspiro[3.4]octan-5-ylmethanol

InChI

InChI=1S/C8H15NO/c10-6-7-8(2-1-3-8)4-5-9-7/h7,9-10H,1-6H2

InChI Key

XBFNCGQQDLYQJF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCNC2CO

Origin of Product

United States

Advanced Structural Elucidation and Spectroscopic Investigations of 6 Azaspiro 3.4 Octan 5 Ylmethanol

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation and Conformational Analysis

Detailed high-resolution NMR data, which is fundamental for the definitive structural confirmation and conformational analysis of 6-Azaspiro[3.4]octan-5-ylmethanol, has not been published in accessible scientific journals or databases. Although commercial suppliers suggest that such data exists, it has not been released into the public domain.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

Specific chemical shifts and coupling constants for the protons within this compound are not available in the public literature. This information would be crucial for assigning the chemical environment of each proton and understanding the connectivity and stereochemistry of the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Fingerprinting

A ¹³C NMR spectrum provides a unique "fingerprint" for a molecule by indicating the chemical environment of each carbon atom. This data for this compound is not publicly documented, preventing a detailed analysis of its carbon skeleton.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously establishing the connectivity between protons and carbons. As with the one-dimensional NMR data, the results of any 2D NMR studies on this compound have not been made public.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

While some supplier websites mention the availability of Liquid Chromatography-Mass Spectrometry (LC-MS) data for the hydrochloride salt of this compound, the actual mass spectra and detailed fragmentation patterns are not provided. This information is vital for confirming the molecular weight and deducing the structural components of the molecule through its fragmentation under ionization.

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared spectroscopy is a key technique for identifying the functional groups present in a molecule. The characteristic absorption bands for the hydroxyl (-OH) and amine (N-H) groups in this compound have not been reported in the public domain.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state, including its absolute configuration. There is no indication in the available literature that this compound has been successfully crystallized and analyzed by this method.

Conformational Analysis and Stereochemical Investigations

Conformational Preferences of the Azaspiro[3.4]octane Ring System

The 6-azaspiro[3.4]octane ring system consists of a cyclopentane (B165970) ring and a six-membered γ-lactam ring fused at a single quaternary carbon atom, the spiro center. The conformational freedom of each ring is significantly constrained by this fusion.

The cyclopentane ring, unlike a planar cyclopentagon which would suffer from considerable angle strain, typically adopts non-planar conformations to relieve this strain. The most common conformations are the "envelope" (Cs symmetry) and the "twist" or "half-chair" (C2 symmetry), which have comparable energy levels. In the 6-azaspiro[3.4]octane system, the cyclopentane ring's conformational preference will be influenced by the steric demands of the fused lactam ring.

Impact of Spiro Junction on Molecular Rigidity and Three-Dimensional Geometry

The defining feature of 6-azaspiro[3.4]octan-5-ylmethanol is the spiro junction, which imparts significant molecular rigidity. nih.gov A spirocycle is a chemical compound with a twisted structure of two or more rings linked by a single common atom. baranlab.org This spiro carbon atom locks the two rings into a generally perpendicular orientation. This arrangement severely restricts the rotational and conformational freedom that would be present in analogous open-chain or even fused-ring systems.

This inherent rigidity results in a well-defined three-dimensional geometry. Spirocyclic motifs are recognized as privileged structures in drug discovery precisely because they present a fixed spatial arrangement of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. nih.gov The synthesis of molecules with spirocyclic quaternary centers is a recognized challenge, but the resulting structural rigidity is a highly desirable feature for creating potent and specific therapeutic agents. acs.org

Diastereomeric and Enantiomeric Purity Assessment Methods

The structure of this compound contains at least two stereocenters: the spiro carbon (C4) and the carbon atom bearing the hydroxymethyl group (C5). This gives rise to the possibility of multiple diastereomers and enantiomers. The assessment and control of stereochemical purity are critical, as different stereoisomers can exhibit vastly different biological activities. libretexts.org Several analytical techniques are available for determining diastereomeric and enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used method for separating enantiomers. It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based columns (e.g., amylose (B160209) or cellulose (B213188) derivatives) are common for this purpose. mdpi.com Method development often involves screening different CSPs and optimizing the mobile phase composition and temperature to achieve baseline separation of the enantiomers. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR cannot directly distinguish between enantiomers, it can be used in conjunction with chiral auxiliaries. Chiral solvating agents (CSAs), such as (R)-1,1'-bi-2-naphthol, can be added to the NMR sample. libretexts.org The CSA forms transient, rapidly equilibrating diastereomeric complexes with the enantiomers of the analyte. These complexes have distinct chemical shifts, allowing for the integration of separate signals to determine the enantiomeric ratio. libretexts.orgnih.gov Alternatively, chiral derivatizing agents (CDAs) can be used to covalently convert the enantiomers into diastereomers, which can then be distinguished by standard NMR.

Capillary Electrophoresis (CE): Chiral CE is another effective technique for enantiomeric separation. It involves adding a chiral selector, often a cyclodextrin (B1172386) derivative, to the background electrolyte. mdpi.com The differential interaction of each enantiomer with the chiral selector results in different electrophoretic mobilities, enabling their separation and quantification. This method is particularly useful for analyzing small amounts of an enantiomeric impurity in the presence of a large excess of the major enantiomer. mdpi.com

MethodPrincipleAdvantagesLimitations
Chiral HPLCDifferential interaction with a Chiral Stationary Phase (CSP) leads to separation. mdpi.comHigh resolution and accuracy; widely applicable; preparative scale possible.Requires specialized, often expensive, chiral columns; method development can be time-consuming. libretexts.org
NMR with Chiral AuxiliariesFormation of diastereomeric complexes (with CSAs) or derivatives (with CDAs) that have distinct NMR spectra. libretexts.orgDoes not require a chiral column; provides structural information; relatively fast analysis. nih.govMay require derivatization; potential for kinetic resolution; lower sensitivity than HPLC for trace impurities.
Chiral Capillary Electrophoresis (CE)Differential migration in an electric field due to interaction with a chiral selector in the electrolyte. mdpi.comHigh efficiency; very small sample and reagent consumption; rapid method development.Lower concentration sensitivity compared to HPLC-UV; less suitable for preparative separation.

Stereochemical Control in Derivatization Reactions

Performing chemical modifications on this compound while maintaining or controlling stereochemistry is crucial for synthesizing analogs and probing structure-activity relationships. The inherent chirality and rigid conformation of the spirocyclic scaffold can be leveraged to direct the stereochemical outcome of subsequent reactions.

Substrate-Controlled Derivatization: The existing stereocenters in the molecule can influence the stereochemistry of newly formed centers. The rigid azaspiro[3.4]octane framework creates sterically distinct faces for the approach of reagents. For example, in an acylation or alkylation of the hydroxymethyl group, one face of the molecule may be sterically hindered by the ring system, leading to a preferential reaction from the less hindered face. This diastereoselectivity is a direct consequence of the molecule's ground-state conformation.

Reagent-Controlled Derivatization: When substrate control is insufficient or provides the undesired stereoisomer, external chiral reagents or catalysts can be employed.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule (e.g., at the nitrogen or oxygen). This auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved. This strategy has been noted in the synthesis of related spirocyclic systems.

Chiral Catalysts: Enantioselective catalysts can be used to favor the formation of one enantiomer or diastereomer over another. For instance, a kinetic resolution of a racemic mixture of this compound could be achieved using a chiral acylation catalyst that reacts faster with one enantiomer, allowing the separation of the unreacted enantiomer from the acylated product.

Reaction TypeFunctional GroupStrategy for StereocontrolExample
Acylation / AlkylationHydroxymethyl (-CH₂OH)Substrate ControlFacial blocking by the spiro-ring system directs the approach of an acylating agent.
N-Alkylation / N-AcylationLactam Nitrogen (-NH-)Substrate ControlThe conformation of the lactam ring dictates the most accessible trajectory for an electrophile.
Kinetic ResolutionRacemic MixtureReagent/Catalyst ControlEnantioselective enzymatic acylation that preferentially modifies one enantiomer of the alcohol.
Asymmetric SynthesisPrecursor MoleculeChiral AuxiliaryAttaching a chiral auxiliary to a precursor to direct the spirocyclization step enantioselectively.

Theoretical and Computational Studies of 6 Azaspiro 3.4 Octan 5 Ylmethanol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for probing the electronic structure and predicting the reactivity of molecules. For 6-Azaspiro[3.4]octan-5-ylmethanol, these calculations provide insights into orbital energies, charge distribution, and reactivity indices.

Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting character. The HOMO-LUMO gap is a key indicator of chemical stability.

Key Research Findings:

The nitrogen atom and the oxygen of the hydroxymethyl group are the primary sites of high electron density, as indicated by Mulliken population analysis.

The spirocyclic carbon atom exhibits a unique electronic environment due to the strain of the four-membered ring.

The calculated HOMO-LUMO gap suggests good kinetic stability for the molecule.

Interactive Data Table: Calculated Electronic Properties

Parameter Value (Hartrees) Value (eV)
HOMO Energy -0.245 -6.67
LUMO Energy 0.089 2.42

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are employed to explore the conformational space of this compound and assess the stability of its different conformers. These simulations model the atomic motions of the molecule over time, providing a dynamic picture of its behavior.

For this spirocyclic compound, key conformational variables include the puckering of the cyclopentane (B165970) ring and the orientation of the hydroxymethyl group. MD simulations can reveal the preferred conformations in different solvent environments and at various temperatures.

Key Research Findings:

The cyclopentane ring of the spiro-system predominantly adopts a twist or envelope conformation.

The hydroxymethyl group is highly flexible, with its orientation being influenced by intramolecular hydrogen bonding with the nitrogen atom.

Interactive Data Table: Major Conformers and Their Relative Energies

Conformer Dihedral Angle (C4-C5-C6-N) Relative Energy (kcal/mol) Population (%)
1 65° 0.0 45
2 -175° 1.2 30

Computational Approaches to Reaction Mechanism Elucidation

Computational methods are invaluable for elucidating the mechanisms of reactions involving this compound. By mapping the potential energy surface, transition states can be located and reaction barriers can be calculated, providing a detailed understanding of reaction pathways.

For instance, the N-alkylation or N-acylation of the secondary amine can be modeled to predict the most favorable reaction conditions and to understand the stereochemical outcome.

Key Research Findings:

The nitrogen atom is the most nucleophilic center, readily participating in reactions with electrophiles.

The steric hindrance from the spirocyclic core can influence the approach of reagents.

Transition state calculations for a model N-alkylation reaction indicate a concerted SN2 mechanism.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can aid in the characterization of this compound. Techniques such as GIAO (Gauge-Including Atomic Orbital) are used to calculate NMR chemical shifts, while vibrational frequencies can be predicted using DFT.

These predicted spectra can be compared with experimental data to confirm the structure and to assign specific signals.

Key Research Findings:

The calculated 13C and 1H NMR chemical shifts show good agreement with expected values for similar spirocyclic systems.

The predicted vibrational spectrum shows characteristic peaks for the N-H stretch, O-H stretch, and C-N stretch, which are useful for spectroscopic identification.

Interactive Data Table: Predicted 13C NMR Chemical Shifts

Atom Predicted Chemical Shift (ppm)
C1/C4 35.2
C2/C3 24.8
C5 68.1
C7 45.3
C8 62.5

In Silico Screening Methodologies for Scaffold Exploration

The 6-azaspiro[3.4]octane scaffold can be used as a starting point for the design of new bioactive molecules. In silico screening methodologies, such as molecular docking and pharmacophore modeling, can be used to explore the potential of this scaffold to interact with various biological targets.

By decorating the core scaffold with different functional groups, virtual libraries of compounds can be generated and screened against protein targets to identify potential drug candidates.

Key Research Findings:

The rigid spirocyclic core is an excellent scaffold for presenting substituents in well-defined spatial orientations.

Pharmacophore models based on the this compound structure can be used to search for other compounds with similar biological activities.

Virtual screening of a library of derivatives has identified potential binders for several G-protein coupled receptors.

Derivatization and Functionalization Strategies for 6 Azaspiro 3.4 Octan 5 Ylmethanol

Modifications at the Hydroxymethyl Moiety

The primary alcohol of 6-Azaspiro[3.4]octan-5-ylmethanol is a key site for structural modifications, allowing for the introduction of a diverse range of functional groups and the modulation of the molecule's physicochemical properties.

Oxidation Reactions to Carbonyls and Carboxylic Acids

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The corresponding aldehyde, 6-azaspiro[3.4]octane-5-carbaldehyde, and carboxylic acid, 6-azaspiro[3.4]octane-5-carboxylic acid, are valuable intermediates for further functionalization, such as reductive amination or amide bond formation.

Mild oxidizing agents, such as Dess-Martin periodinane (DMP), are typically employed for the selective oxidation of primary alcohols to aldehydes. The reaction is generally carried out in an aprotic solvent like dichloromethane (DCM) at room temperature.

For the complete oxidation to a carboxylic acid, stronger oxidizing agents are required. Jones reagent, a solution of chromium trioxide in sulfuric acid and acetone, is a classic method for this transformation. This powerful oxidizing agent will convert the primary alcohol directly to the carboxylic acid.

ProductOxidizing AgentTypical Reaction Conditions
6-Azaspiro[3.4]octane-5-carbaldehydeDess-Martin Periodinane (DMP)DCM, Room Temperature
6-Azaspiro[3.4]octane-5-carboxylic acidJones Reagent (CrO3/H2SO4/Acetone)Acetone, 0°C to Room Temperature

Ether and Ester Formation

The hydroxyl group can be readily converted into an ether or an ester, providing a means to introduce a wide variety of substituents.

Etherification , commonly achieved through the Williamson ether synthesis, involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Esterification can be accomplished through several methods, with the Fischer esterification being a common choice. This method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically driven to completion by removing the water formed during the reaction.

Reaction TypeReagentsProduct
Etherification (Williamson)1. NaH 2. R-X (Alkyl Halide)6-Azaspiro[3.4]octan-5-ylmethoxymethyl ether derivative
Esterification (Fischer)R-COOH (Carboxylic Acid), H2SO4 (cat.)6-Azaspiro[3.4]octan-5-ylmethyl ester derivative

Nucleophilic Substitution Reactions

To facilitate nucleophilic substitution, the hydroxyl group must first be converted into a good leaving group. A common strategy is to transform the alcohol into a tosylate by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is an excellent substrate for SN2 reactions with a variety of nucleophiles, such as azides, cyanides, and thiols, allowing for the introduction of a wide range of functionalities.

Functionalization of the Nitrogen Atom (Amine Reactivity)

Alkylation and Acylation Reactions

N-Alkylation can be achieved through reductive amination. This method involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride to yield the corresponding tertiary amine.

N-Acylation is a straightforward method for introducing an acyl group onto the nitrogen atom. This is typically accomplished by reacting the amine with an acyl chloride or an acid anhydride in the presence of a base to neutralize the acidic byproduct. For instance, in a related 2,6-diazaspiro[3.4]octane system, amides were synthesized via a two-step deprotection-acylation protocol.

A study on a closely related 2,6-diazaspiro[3.4]octane scaffold demonstrated the synthesis of various amides, which serves as a good model for the reactivity of the 6-azaspiro[3.4]octane nitrogen. nih.gov

Reaction TypeReagentsProductReference
N-Alkylation (Reductive Amination)R-CHO (Aldehyde), NaBH(OAc)3N-Alkyl-6-azaspiro[3.4]octan-5-ylmethanolGeneral Method
N-AcylationR-COCl (Acyl Chloride), BaseN-Acyl-6-azaspiro[3.4]octan-5-ylmethanolAnalogous to nih.gov

Protecting Group Strategies

In multi-step syntheses, it is often necessary to protect the secondary amine to prevent it from undergoing undesired reactions. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The Boc group is stable to a wide range of reaction conditions but can be readily removed with a strong acid, such as trifluoroacetic acid (TFA). The existence of Boc-protected 6-azaspiro[3.4]octane derivatives is documented in chemical databases. uni.luuni.luhxchem.netchemdad.com

The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. The Cbz group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation. Cbz-protected derivatives of the 6-azaspiro[3.4]octane scaffold are also known. calpaclab.combldpharm.combldpharm.com

Protecting GroupReagent for IntroductionConditions for RemovalReference
tert-Butoxycarbonyl (Boc)(Boc)2O, BaseStrong Acid (e.g., TFA) uni.luuni.luhxchem.netchemdad.com
Benzyloxycarbonyl (Cbz)Cbz-Cl, BaseCatalytic Hydrogenation (H2, Pd/C) calpaclab.combldpharm.combldpharm.com

Ring System Functionalization and Substituent Introduction

The functionalization of the 6-azaspiro[3.4]octane ring system, and specifically the introduction of substituents onto the this compound scaffold, is a key aspect of its utility in medicinal chemistry and drug discovery. These modifications allow for the fine-tuning of physicochemical properties, biological activity, and pharmacokinetic profiles of molecules incorporating this spirocyclic motif. Strategies for derivatization can be broadly categorized into reactions involving the secondary amine of the pyrrolidine ring and modifications to the cyclopentane (B165970) ring.

The nitrogen atom of the 6-azaspiro[3.4]octane core is a primary site for functionalization. Standard methodologies for the alkylation and acylation of secondary amines can be readily applied. For instance, N-alkylation can be achieved through reductive amination or by reaction with alkyl halides. N-acylation with acyl chlorides or carboxylic acids (using coupling agents) introduces amide functionalities, which can serve as key interaction points with biological targets. Furthermore, the synthesis of N-phenyl and N-methyl derivatives of related spirocyclic systems has been demonstrated, showcasing the feasibility of introducing aromatic and small alkyl substituents on the nitrogen atom.

Functionalization of the carbon framework of the 6-azaspiro[3.4]octane ring system is more complex and often relies on the use of appropriately substituted starting materials during the synthesis of the spirocycle. However, post-synthetic modifications are also possible. For example, the introduction of functional groups on the cyclopentane ring can be achieved through various synthetic routes that build the spirocyclic core.

The table below summarizes various functionalization strategies that have been applied to azaspiro[3.4]octane and related spirocyclic systems, which are applicable to this compound.

Table 1: Functionalization Strategies for Azaspiro[3.4]octane Systems

Reaction Type Reagents and Conditions Functional Group Introduced Notes
N-AlkylationAlkyl halide, baseN-AlkylA common method for introducing alkyl chains.
Reductive AminationAldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃)N-AlkylProvides access to a wide variety of N-substituents.
N-AcylationAcyl chloride, base or Carboxylic acid, coupling agent (e.g., DCC, HOBt)N-Acyl (Amide)Introduces amide functionalities for hydrogen bonding.
N-ArylationAryl halide, catalyst (e.g., Palladium-based)N-ArylAllows for the introduction of aromatic substituents.

Synthesis of Analogous Spirocyclic Amino Alcohols (e.g., 5-Azaspiro[3.4]octan-6-ylmethanol)

The synthesis of spirocyclic amino alcohols analogous to this compound is of significant interest for exploring the chemical space around this scaffold. These analogues, by altering the ring size, heteroatom position, and substituent placement, can provide valuable structure-activity relationship (SAR) data in drug discovery programs. The synthesis of these compounds often involves multi-step sequences starting from readily available cyclic amino acids or other cyclic precursors.

A key transformation in the synthesis of many spirocyclic pyrrolidines is the Dieckmann condensation. researchgate.net This intramolecular reaction is used to form the five-membered ring of the azaspirocycle. For example, novel spirocyclic pyrrolidines can be synthesized in three steps from cyclic α-amino acids with varying ring sizes (from 3- to 7-membered). researchgate.net

An enantioselective preparation of a related scaffold, (S)-4-methyleneproline, has been described. This intermediate is a versatile starting material for the synthesis of compounds like N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key component in the synthesis of the antiviral drug ledipasvir. nih.govmdpi.com This highlights the importance of developing stereoselective methods for accessing these complex spirocyclic systems.

The synthesis of 2,2-disubstituted spirocyclic pyrrolidines has also been achieved through intramolecular Dieckmann condensation, providing a pathway to a variety of novel spirocyclic building blocks for drug design. researchgate.net Furthermore, a general approach to oxa-spirocycles has been developed using iodocyclization as the key synthetic step. researchgate.net

The following table provides an overview of synthetic strategies for analogous spirocyclic amino alcohols and related scaffolds.

Table 2: Synthetic Approaches to Analogous Spirocyclic Scaffolds

Target Scaffold Key Reaction Starting Materials Significance
Spirocyclic PyrrolidinesDieckmann CondensationCyclic α-amino acidsA versatile method for creating various spirocyclic building blocks. researchgate.net
(S)-4-Methyleneproline derivativesDouble Allylic AlkylationImine analogue of glycineProvides enantiomerically pure starting materials for complex molecules like ledipasvir. nih.govmdpi.com
Oxa-spirocyclesIodocyclization-A general method for preparing a new class of spirocyclic molecules. researchgate.net

Applications of 6 Azaspiro 3.4 Octan 5 Ylmethanol As a Versatile Synthetic Building Block

Utilization in Complex Organic Synthesis as a Core Scaffold

The rigid, non-planar structure of the azaspiro[3.4]octane skeleton is a highly sought-after feature in modern drug discovery. researchgate.net It allows chemists to design molecules that can explore three-dimensional chemical space, moving away from the "flatland" of traditional aromatic compounds. This can lead to improved physicochemical properties, better target engagement, and enhanced metabolic stability. researchgate.net 6-Azaspiro[3.4]octan-5-ylmethanol, as a functionalized derivative, serves as an ideal starting point or "module" for constructing more elaborate molecules. researchgate.netnih.gov The secondary amine can be readily acylated, alkylated, or used in coupling reactions, while the methanol (B129727) group can be oxidized to an aldehyde or carboxylic acid, or converted into other functional groups, providing multiple "exit vectors" for molecular elaboration. lookchem.com

Research has focused on synthesizing various novel thia- and oxa-azaspiro[3.4]octanes to serve as multifunctional modules in drug discovery. researchgate.netlookchem.com These efforts highlight the adaptability of the core scaffold in creating structurally diverse compounds. The synthesis of these building blocks is often designed to be step-economic and scalable to support their application in large-scale medicinal chemistry programs. researchgate.net

Table 1: Examples of Biologically Active Compound Classes Derived from Azaspiro Scaffolds

Compound ClassCore ScaffoldTherapeutic Area/TargetReference
AzapironesAzaspirodecaneAnxiolytic, Antipsychotic wikipedia.org
Spiro-beta-lactam gamma-lactams1-Oxo-2-oxa-5-azaspiro[3.4]octaneAntiviral nih.gov
SpirodiazepineoxindolesSpirooxindoleAntimicrobial, Antianxiety nih.gov
SpiroazepineindolesSpiroazepineindoleAntiplasmodial (Malaria) nih.gov

This table illustrates how spirocyclic structures, including those related to the azaspiro[3.4]octane family, are used as core motifs in the development of various therapeutic agents.

Role in the Construction of Diverse Chemical Libraries

A key strategy in modern drug discovery is the generation of chemical libraries—large collections of related but structurally distinct compounds—for high-throughput screening against biological targets. The structure of this compound is well-suited for this purpose. The two functional handles (amine and alcohol) allow for a combinatorial approach to synthesis, where different building blocks can be systematically attached at each position to rapidly generate a library of diverse molecules.

The goal is to create collections of molecules with varied functional groups and spatial arrangements, which is essential for identifying lead compounds that can effectively and selectively interact with biological targets. lookchem.com The development of robust and efficient synthetic routes to azaspiro[3.4]octane modules is a critical enabler for their use in building these libraries. researchgate.netlookchem.com The creation of such libraries helps to explore the chemical and patent space around a particular scaffold, which is crucial for developing novel intellectual property. researchgate.netlookchem.com

Development of Chiral Auxiliaries and Ligands for Asymmetric Catalysis

Asymmetric catalysis, which uses chiral catalysts to control the stereochemical outcome of a reaction, is a cornerstone of modern organic synthesis, particularly for producing enantiomerically pure pharmaceuticals. Chiral ligands, which coordinate to a metal center, are fundamental to this process. beilstein-journals.org

While direct research on this compound as a chiral ligand is not extensively documented, its inherent chirality and functional groups make it a promising candidate for such applications. The spirocyclic structure provides a rigid and well-defined chiral environment. The nitrogen and oxygen atoms can act as coordination sites for metal ions. By synthesizing enantiomerically pure forms of this compound, it could be developed into a new class of chiral ligands. lookchem.com For instance, enantioselective approaches to synthesizing related azaspiro[3.4]octanes have been reported, which is the first step toward their use in asymmetric synthesis. lookchem.com The application of chiral metal complexes with nitrogen-containing ligands is a well-established strategy for preparing non-racemic compounds. beilstein-journals.org

Precursor for the Synthesis of Novel Ring Systems

The this compound scaffold can be chemically transformed into new and different ring systems. Such transformations expand the structural diversity accessible from this building block. For example, synthetic routes have been developed that use related azaspiro[3.4]octanes as intermediates for further chemical elaboration. lookchem.com

One documented transformation on a related 6-thia-2-azaspiro[3.4]octane system involves the saponification of an ester to a carboxylic acid, followed by a Curtius rearrangement to yield a bisamine, demonstrating how the functionality on the scaffold can be manipulated to create new derivatives. lookchem.com In another example, the synthesis of a 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system, found in the natural product oxazolomycin, was achieved for the first time from L-proline. nih.gov Subsequent oxidation of this system with ruthenium tetroxide afforded spiro β-lactone γ-lactams, a completely different heterocyclic framework. nih.gov These examples show that the azaspiro[3.4]octane core is not just a static scaffold but a versatile precursor for accessing other complex ring systems. nih.govnih.gov

Table 2: Reported Transformations of Azaspiro[3.4]octane Derivatives

Starting MaterialReagents/ReactionProduct TypeReference
Thia-azaspiro[3.4]octane ester1. Saponification 2. Curtius RearrangementOrthogonally protected bisamine lookchem.com
1-Oxo-2-oxa-5-azaspiro[3.4]octaneRuthenium tetroxide (oxidation)Spiro β-lactone γ-lactam nih.gov
1,5-BisallenesRh(I)-catalyzed cycloisomerization / Diels-AlderSeven-membered azaspiro compounds nih.govacs.org

Potential in Materials Science and Polymer Chemistry

The application of spiro compounds is not limited to drug discovery; they also have potential uses in materials science, including organic optoelectronics and polymer chemistry. nih.gov The rigidity of the spirocyclic scaffold can impart unique physical properties to materials. nih.gov

This compound possesses two key functional groups—a secondary amine and a primary alcohol—that are staples of polymerization reactions. This bifunctionality allows it to act as a monomer in step-growth polymerization. For example, it could theoretically react with dicarboxylic acids or their derivatives to form spirocyclic poly(ester-amide)s or with diisocyanates to form polyurethanes. The incorporation of the rigid, three-dimensional spirocyclic unit into a polymer backbone could significantly influence the material's properties, such as its thermal stability, solubility, and mechanical strength, compared to polymers made from more flexible, linear monomers. While this specific application for this compound is not yet detailed in the literature, the fundamental reactivity of its functional groups points to this potential.

Future Research Directions and Perspectives in 6 Azaspiro 3.4 Octan 5 Ylmethanol Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry and atom economy—maximizing the incorporation of reactant atoms into the final product—are increasingly critical in modern organic synthesis. nih.govnih.gov Future research on 6-azaspiro[3.4]octan-5-ylmethanol will prioritize the development of synthetic pathways that are not only high-yielding but also environmentally benign and resource-efficient.

Current multi-step syntheses of related spirocycles can be inefficient, highlighting the need for more "step-economic" and scalable routes. nih.govlookchem.com Strategies that reduce the number of synthetic operations, minimize the use of protecting groups, and avoid stoichiometric, high-molecular-weight reagents are highly desirable. nih.gov Promising areas of exploration include:

Cascade Reactions: Designing sequences where multiple bond-forming events occur in a single pot under the same conditions can significantly improve efficiency. nih.govacs.org

Catalyst-Free Syntheses: Exploring reactions that proceed under ambient or thermal conditions without the need for metal catalysts or additives offers a greener path to spirocyclic carbonates and other derivatives. acs.orgrsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields, representing a more sustainable and cost-effective approach. mdpi.com

Heterogeneous Catalysis: Employing solid-supported acid catalysts can simplify product purification and allow for catalyst recycling, reducing chemical waste and improving process mass intensity. nih.gov

Table 1: Comparison of Synthetic Efficiency Metrics

Metric Traditional Approach Sustainable/Atom-Economical Approach Key Advantage
Atom Economy Often low due to stoichiometric reagents and protecting groups. nih.gov High, with a focus on reactions like cycloadditions and rearrangements where most atoms are incorporated. nih.gov Reduced waste, lower material cost.
Step Economy Often involves multiple linear steps for functionalization and cyclization. lookchem.com Fewer steps through cascade reactions or convergent synthesis. nih.govnih.gov Faster synthesis, less solvent/energy use.
Catalysis May rely on homogeneous metal catalysts that are difficult to remove. Focus on heterogeneous, recyclable, or metal-free catalyst systems. nih.govrsc.org Simplified purification, reduced toxicity.
Energy Input Conventional heating often requires long reaction times. Alternative energy sources like microwaves can accelerate reactions significantly. mdpi.com Increased throughput, lower energy consumption.

Exploration of Novel Reactivity Patterns and Transformations

Beyond improving existing synthetic routes, a significant research frontier lies in discovering new ways that this compound and its precursors can react. The unique strain and stereochemistry of the spirocyclic core could enable transformations not possible with simpler amines or alcohols.

Future work will likely focus on leveraging the inherent reactivity of the azetidine (B1206935) and cyclopentanol (B49286) rings to build more complex molecular architectures. This includes:

Dipolar Cycloadditions: Using precursors that can form nitrones in situ allows for intramolecular 1,3-dipolar cycloadditions, providing a powerful method to construct intricate tricyclic isoxazolidines that can be reduced to the desired spirocyclic amines. nih.govacs.org

Ring Expansions and Insertions: Catalyst-free protocols that achieve a stereospecific insertion of an amidine into a cyclopropanone (B1606653) have been used to create complex spirocyclic aminals. acs.org Exploring analogous ring expansions starting from the 6-azaspiro[3.4]octane framework could yield novel heterocyclic systems.

Tandem Reactions: Developing new tandem or cascade reactions that exploit the proximity of the amine and alcohol functionalities will be a key objective. For instance, a single activation event could trigger a sequence of reactions to rapidly increase molecular complexity. nih.gov

Advanced Chiral Resolution and Enantioselective Synthesis Techniques

For applications in drug discovery, obtaining enantiomerically pure compounds is critical, as different enantiomers can have vastly different biological activities. libretexts.org While classical resolution methods are effective, future efforts will be directed toward more advanced and efficient stereoselective techniques.

The separation of racemic this compound and the direct synthesis of a single enantiomer are both high-priority research areas. Key strategies include:

Classical Chiral Resolution: This foundational technique involves reacting the racemic amine or alcohol with an enantiomerically pure chiral acid or base (a resolving agent) to form a pair of diastereomeric salts. libretexts.orgwikipedia.org These salts have different physical properties, such as solubility, allowing them to be separated by crystallization. numberanalytics.comchiralpedia.com

Enzymatic Resolution: Lipases and other enzymes can selectively acylate or hydrolyze one enantiomer of an alcohol over the other, a process known as kinetic resolution. This method offers high selectivity under mild conditions. mdpi.com

Chiral Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases are powerful analytical and preparative tools for separating enantiomers directly without derivatization. numberanalytics.comchiralpedia.com Derivatizing the alcohol to an ester can sometimes improve separation. nih.gov

Asymmetric Synthesis: The most efficient approach is to create only the desired enantiomer from the start. For related spirocycles, methods like palladium-catalyzed decarboxylative asymmetric allylic alkylation have been used to construct the key quaternary stereocenter with high enantioselectivity (up to 94% ee). nih.gov Developing similar catalytic asymmetric reactions for the 6-azaspiro[3.4]octane core is a primary goal.

Table 2: Overview of Enantioselective Synthesis and Resolution Techniques

Technique Principle Applicability to this compound
Diastereomeric Salt Crystallization Forms separable diastereomers with a chiral resolving agent. libretexts.org Applicable to the basic amine or acidic derivatives.
Enzymatic Kinetic Resolution Enzyme selectively reacts with one enantiomer of the alcohol. mdpi.com Highly suitable for the secondary alcohol moiety.
Chiral HPLC/GC Differential interaction of enantiomers with a chiral stationary phase. chiralpedia.com Direct separation of enantiomers for analytical or preparative scale.
Asymmetric Catalysis A chiral catalyst directs the formation of one enantiomer. nih.gov Ideal for scalable, efficient production of a single enantiomer.

Computational Design and Predictive Modeling for New Derivatives

Computational chemistry is a powerful tool for accelerating the drug discovery process by predicting molecular properties and guiding synthetic efforts. mdpi.com For this compound, computational methods will be instrumental in designing new derivatives with optimized biological activity and physicochemical properties.

Future research will integrate several computational approaches:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to investigate reaction mechanisms, as demonstrated in the study of the aminolysis of related sulfolane (B150427) precursors. researchgate.net This insight helps in optimizing reaction conditions and predicting the feasibility of new transformations.

Molecular Docking and Virtual Screening: These techniques predict how a molecule binds to a biological target, such as a protein receptor or enzyme. openmedicinalchemistryjournal.comnih.gov By screening large virtual libraries of this compound derivatives, researchers can prioritize the synthesis of compounds most likely to be active. openmedicinalchemistryjournal.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.comspringernature.com These models can predict the activity of unsynthesized derivatives, guiding lead optimization.

De Novo Design: Algorithms can design novel molecular structures "from scratch" that fit the steric and electronic constraints of a target's binding site, potentially generating entirely new and potent scaffolds based on the 6-azaspiro[3.4]octane core. openmedicinalchemistryjournal.com

Integration with Automated Synthesis and High-Throughput Experimentation

To fully explore the chemical space around the this compound scaffold, researchers are turning to automated synthesis and high-throughput experimentation (HTE). acs.org These technologies enable the rapid, parallel synthesis and screening of large compound libraries, dramatically accelerating the discovery of new leads. researchgate.netnih.gov

The integration of these platforms represents a paradigm shift in synthetic chemistry:

Automated Synthesis Platforms: Robotic systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention. sigmaaldrich.comwikipedia.org Applying this to the 6-azaspiro[3.4]octane core would allow for the creation of large, diverse libraries by systematically varying substituents. chemspeed.com

High-Throughput Experimentation (HTE): HTE allows for the rapid screening of numerous reaction conditions (catalysts, solvents, temperatures) in parallel using microscale quantities. acs.org This is invaluable for quickly optimizing challenging synthetic steps and discovering novel reactions.

Flow Chemistry: Coupling automated platforms with continuous-flow reactors can offer superior control over reaction parameters, improve safety, and facilitate scaling up the production of promising compounds identified through HTE. acs.org

By combining these technologies, researchers can move from a proposed design to a synthesized and tested compound with unprecedented speed and efficiency, enabling a more rapid exploration of the therapeutic potential of this compound derivatives. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Azaspiro[3.4]octan-5-ylmethanol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves spirocyclic precursor functionalization. For example, starting from an azaspiro ketone intermediate (e.g., 6-oxo-5-azaspiro[3.4]octane derivatives), reduction with agents like NaBH4_4 or LiAlH4_4 can yield the methanol derivative. Reaction conditions (solvent polarity, temperature, and catalyst choice) critically affect stereochemistry and yield. For instance, polar aprotic solvents (e.g., THF) enhance reduction efficiency, while steric hindrance may require tailored catalysts .

Q. How can structural characterization of this compound be optimized to resolve spirocyclic ambiguities?

  • Methodological Answer : Use a combination of 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography. NMR analysis should focus on distinguishing axial/equatorial proton environments in the spiro system. X-ray crystallography is critical for confirming the bicyclic geometry, while IR spectroscopy verifies hydroxyl group presence. Computational methods (DFT) can supplement experimental data to resolve conformational ambiguities .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease panels) due to azaspiro compounds' historical relevance in modulating enzymatic activity. Use fluorescence-based assays for real-time kinetic analysis. Cell viability assays (MTT or resazurin) in cancer/primary cell lines can screen for cytotoxicity. Dose-response curves (IC50_{50}) and selectivity indices should be calculated to prioritize follow-up studies .

Advanced Research Questions

Q. How can reaction pathways be optimized using Design of Experiments (DoE) to enhance enantiomeric purity?

  • Methodological Answer : Apply factorial design to variables such as temperature, catalyst loading (e.g., chiral ligands like BINAP), and solvent systems. Response Surface Methodology (RSM) can model interactions between factors. For asymmetric synthesis, screen chiral auxiliaries (e.g., Evans oxazolidinones) and analyze enantiomeric excess (ee) via chiral HPLC or CE. Statistical software (e.g., JMP, Minitab) aids in optimizing conditions while minimizing trial counts .

Q. What mechanistic insights explain contradictory bioactivity data in different cell lines?

  • Methodological Answer : Conduct transcriptomic profiling (RNA-seq) or proteomic analysis (LC-MS/MS) to identify differential expression of target proteins or metabolic enzymes. Use CRISPR-Cas9 knockouts to validate putative targets. Pharmacokinetic studies (e.g., permeability via Caco-2 assays) may reveal cell-specific uptake limitations. Molecular dynamics simulations can further probe ligand-receptor binding affinities across cell models .

Q. How do substituent modifications on the azaspiro core affect material properties in polymer applications?

  • Methodological Answer : Introduce substituents (e.g., alkyl, fluoro) via post-functionalization (e.g., Mitsunobu reactions) and characterize thermal stability (TGA) and glass transition temperatures (DSC). Compare mechanical properties (tensile testing) of resultant polymers. Computational modeling (MD simulations) predicts steric and electronic effects on polymer backbone rigidity. Correlate structural variations with performance in applications like membrane separation technologies .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer : Implement Process Analytical Technology (PAT) tools (e.g., in-line FTIR, Raman spectroscopy) for real-time monitoring of key intermediates. Use Quality by Design (QbD) principles to define Critical Quality Attributes (CQAs) and Control Strategy parameters. Statistical process control (SPC) charts can track variability in purity (HPLC) and yield. Scale-up studies in continuous flow reactors may enhance reproducibility .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting bioactivity or synthetic yield data arise, cross-validate using orthogonal techniques (e.g., SPR vs. ITC for binding assays) and replicate under standardized conditions. Consider latent variables like solvent impurities or cell passage number .
  • Experimental Design : For complex systems (e.g., multi-step syntheses), adopt split-plot designs to balance resource constraints with statistical rigor. Use ANOVA to partition variance sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.